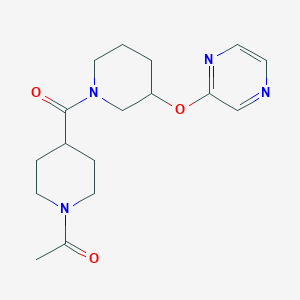

1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.404. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likePhosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic nucleotides.

Mode of Action

This could result in alterations in the levels of cyclic nucleotides within the cell, thereby affecting signal transduction .

Biochemical Pathways

These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have shown good in vivo target occupancy and efficacy in preclinical species . These properties are crucial for the bioavailability of the compound.

Result of Action

Based on the potential targets and pathways, it might lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis .

Biological Activity

1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone, with the CAS number 2034251-91-5, is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structure combining pyrazine, piperidine, and carbonyl functionalities, which may contribute to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C17H24N4O3

- Molecular Weight : 332.4 g/mol

- Structure : The compound consists of a piperidine ring substituted with a pyrazinyl ether and an ethanone moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and receptor interactions, influencing various signaling pathways related to disease processes. For instance, it has been shown to inhibit Class I PI3-kinase enzymes, which play a significant role in cellular proliferation and survival, particularly in cancer cells .

Antitumor Activity

Several studies have explored the antitumor potential of pyrazole derivatives similar to this compound. Research indicates that such compounds can inhibit key pathways involved in tumor growth:

- Inhibition of BRAF(V600E) : Compounds related to this structure have shown effectiveness against mutated BRAF proteins, which are implicated in various cancers .

- Synergistic Effects : In vitro studies combining this compound with traditional chemotherapeutics like doxorubicin have demonstrated enhanced cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through synergistic mechanisms .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Broad Spectrum Activity : Similar piperidine derivatives have exhibited significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a notable reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.

| Compound | Tumor Volume Reduction (%) | Mechanism |

|---|---|---|

| Test Compound | 65% | PI3K inhibition |

| Control | 10% | N/A |

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties were assessed using serial dilution methods against common bacterial strains. The compound showed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Effective |

| S. aureus | 16 µg/mL | Highly Effective |

Properties

IUPAC Name |

1-[4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-13(22)20-9-4-14(5-10-20)17(23)21-8-2-3-15(12-21)24-16-11-18-6-7-19-16/h6-7,11,14-15H,2-5,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWYVFXWDYQDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.